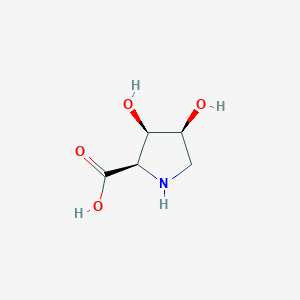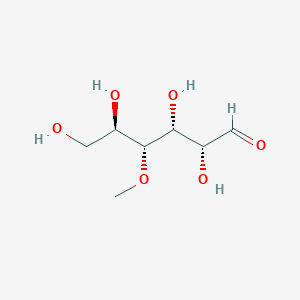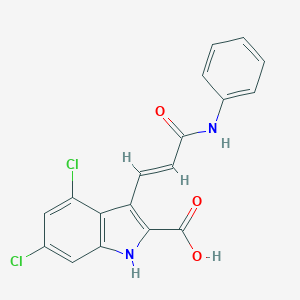
Methyl 1-acetylaziridine-2-carboxylate
Descripción general
Descripción
Methyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of interest due to its unique structural features and reactivity, which make it a valuable building block in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1-acetylaziridine-2-carboxylate can be synthesized through the reaction of methyl aziridine-2-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in acetonitrile at low temperatures (around -4°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-acetylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of products.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the nitrogen atom, due to the electron-withdrawing effect of the acetyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine can yield an open-chain amide, while reaction with an alcohol can produce an ester .
Aplicaciones Científicas De Investigación
Methyl 1-acetylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives have been studied for their potential as enzyme inhibitors and other biological activities.
Mecanismo De Acción
The mechanism of action of methyl 1-acetylaziridine-2-carboxylate primarily involves its ability to undergo nucleophilic ring-opening reactions. This reactivity is driven by the high strain energy of the aziridine ring, which makes it highly susceptible to attack by nucleophiles . The resulting products can interact with various biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Another aziridine derivative with similar reactivity but different substituents, used in medicinal chemistry.
Methyl aziridine-2-carboxylate: The precursor to methyl 1-acetylaziridine-2-carboxylate, with similar reactivity but lacking the acetyl group.
Uniqueness
The acetyl group, in particular, enhances the compound’s ability to participate in nucleophilic substitution reactions .
Propiedades
IUPAC Name |
methyl 1-acetylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBXRMKZNVTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)








